3-(2-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(2-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinazoline intermediate in the presence of a palladium catalyst.
Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the quinazoline core is replaced by the pyridin-3-ylmethyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, amines, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
3-(2-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives, such as gefitinib and erlotinib, are known for their anti-cancer properties and are used as tyrosine kinase inhibitors.
Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide (vitamin B3) are well-known pyridine derivatives with significant biological roles.
Uniqueness
3-(2-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18N4O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-29-20-7-3-2-6-19(20)26-14-25-18-11-16(8-9-17(18)22(26)28)21(27)24-13-15-5-4-10-23-12-15/h2-12,14H,13H2,1H3,(H,24,27) |
InChI Key |
OCOJTZCIHGAODU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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